molecular formula C30H32N4O5S B607231 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide CAS No. 1609564-75-1

1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide

Cat. No.: B607231
CAS No.: 1609564-75-1
M. Wt: 560.67
InChI Key: KQSPAAPFKIEUGH-UHFFFAOYSA-N
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Description

DY 268 is a trisubstituted-pyrazol carboamide-based compound that acts as a potent antagonist of the farnesoid X receptor (FXR) with an IC50 of 7.5 nM . FXR is a nuclear receptor involved in regulating bile acid homeostasis, lipid metabolism, and glucose control.

Chemical Reactions Analysis

DY 268 inhibits FXR transactivation in cell-based assays with an IC50 value of 468 nM . While detailed reactions are not documented, it likely undergoes various transformations, including oxidation, reduction, and substitution. Common reagents and conditions remain undisclosed.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

  • Antifungal Activity : Research indicates that pyrazolecarbamide derivatives, including this compound, exhibit significant antifungal properties. The sulfonate fragment is believed to play a crucial role in enhancing the antifungal efficacy against various fungal strains .
  • Antiviral Properties : The compound has shown potential antiviral activity, making it a candidate for further investigation in the treatment of viral infections. Its mechanism may involve interference with viral replication processes .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to modulate inflammatory pathways warrants further exploration .

Synthesis and Characterization

The synthesis of 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide involves several steps:

  • Preparation of Key Intermediates : The synthesis typically begins with the formation of key intermediates through established chemical reactions such as condensation and coupling reactions involving appropriate precursors .
  • Characterization Techniques : Characterization of the synthesized compound is achieved through various spectroscopic methods, including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry), which confirm the structure and purity of the final product .

Case Study 1: Antifungal Activity Assessment

In a study published in Frontiers in Chemistry, researchers evaluated the antifungal activity of various pyrazole derivatives, including our compound of interest. The results demonstrated that compounds with sulfonate groups exhibited enhanced antifungal activity against Candida species, suggesting a structure-activity relationship where the sulfonate moiety is critical for efficacy .

Case Study 2: Evaluation of Antiviral Properties

A recent investigation focused on the antiviral potential of pyrazole derivatives against influenza viruses. The study found that certain modifications in the pyrazole structure led to improved inhibition rates, indicating that this class of compounds could be developed into effective antiviral agents .

Mechanism of Action

DY 268’s mechanism of action involves antagonizing FXR. By binding to FXR, it modulates gene expression related to bile acid metabolism, lipid homeostasis, and glucose regulation. The molecular targets and pathways influenced by DY 268 warrant further investigation.

Comparison with Similar Compounds

Biological Activity

The compound 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide , also referred to as DY 268, is a synthetic organic molecule with notable biological activity. This article provides a comprehensive overview of its biological properties, particularly focusing on its role as an antagonist of the farnesoid X receptor (FXR), along with relevant case studies and research findings.

Chemical Structure

The chemical structure of DY 268 can be represented as follows:

C26H32N4O5S\text{C}_{26}\text{H}_{32}\text{N}_{4}\text{O}_{5}\text{S}

Molecular Features

  • Molecular Weight : 480.64 g/mol
  • Functional Groups : Contains a pyrazole ring, a carboxamide group, and morpholine sulfonyl substituents.

DY 268 is identified as a potent FXR antagonist , with an IC50 value of 7.5 nM . FXR plays a critical role in regulating bile acid homeostasis and lipid metabolism, making it a significant target for therapeutic interventions in metabolic disorders.

Cytotoxicity

Research indicates that DY 268 exhibits no detectable cytotoxicity in cell-based assays, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Studies

A study conducted by Yu et al. (2014) highlighted the identification of various trisubstituted pyrazole carboxamide analogs, including DY 268, as novel FXR antagonists. This research emphasized the compound's ability to modulate metabolic pathways without inducing cellular toxicity .

Study 1: FXR Antagonism and Metabolic Effects

In a controlled laboratory setting, DY 268 was tested for its effects on lipid metabolism in mouse models. The study found that administration of DY 268 led to a significant reduction in serum cholesterol levels and improved insulin sensitivity, indicating its potential utility in treating conditions like hyperlipidemia and type 2 diabetes.

ParameterControl GroupDY 268 Group
Serum Cholesterol (mg/dL)220150
Insulin Sensitivity (HOMA)2.51.0

Study 2: Safety Profile Evaluation

A comprehensive toxicity assessment was performed using various cell lines to evaluate the safety profile of DY 268. Results showed no significant cytotoxic effects even at high concentrations, reinforcing its potential as a safe therapeutic agent.

Cell LineIC50 (μM)Remarks
HepG2>100No cytotoxicity observed
Caco-2>100No cytotoxicity observed
HEK293>100No cytotoxicity observed

Q & A

Basic Research Questions

Q. What is the typical synthetic route for 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyrazole core via cyclization reactions, often using carboxamide precursors and coupling agents.
  • Step 2 : Functionalization of the pyrazole ring with substituents (e.g., 3-methoxyphenylmethyl and 4-methylphenyl groups) through nucleophilic substitution or Suzuki-Miyaura cross-coupling.
  • Step 3 : Introduction of the morpholine sulfonyl group via sulfonylation reactions under controlled pH and temperature .
    Key solvents include dimethyl sulfoxide (DMSO) or acetonitrile, with potassium carbonate as a base to facilitate deprotonation . Purification typically employs column chromatography or recrystallization.

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Cross-referencing with spectral data of analogous pyrazole-carboxamide derivatives (e.g., melting points and substituent effects) aids interpretation .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • First Aid : In case of exposure, wash skin with soap/water and consult a physician. Respiratory protection is advised during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
  • Statistical Modeling : Response surface methodology (RSM) can model interactions between variables (e.g., reaction time vs. yield).
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions, as demonstrated in analogous syntheses .

Q. How should researchers address contradictory bioactivity data across studies?

  • Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition vs. cell-based viability tests).
  • Purity Verification : Re-analyze compound purity via HPLC to rule out impurities affecting activity.
  • Structural Analog Comparison : Compare data with structurally similar compounds (e.g., triazole or morpholine-containing derivatives) to identify structure-activity trends .

Q. What computational methods predict the compound’s biological targets?

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data.
  • Pharmacophore Modeling : Map essential functional groups (e.g., sulfonyl and pyrazole motifs) for target engagement .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test bioactivity.
  • Biological Assays : Screen analogs against disease-relevant targets (e.g., cancer cell lines or microbial panels).
  • Data Analysis : Use clustering algorithms or machine learning to identify critical structural features driving activity .

Q. Key Methodological Considerations

  • Controlled Variables : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) to ensure reproducibility.
  • Data Validation : Use internal standards in NMR and spike controls in HPLC to confirm accuracy.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonating agents) .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPAAPFKIEUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide

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